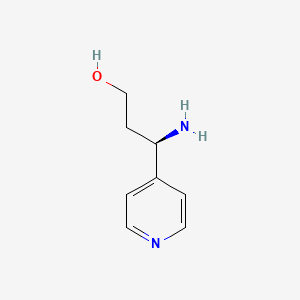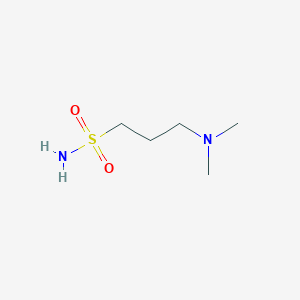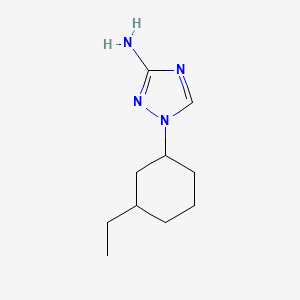
3-(Cyclohexyloxy)-4-iodooxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohexyloxy)-4-iodooxolane is an organic compound that features a cyclohexyloxy group and an iodine atom attached to an oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-4-iodooxolane typically involves the reaction of cyclohexanol with 4-iodooxolane under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the cyclohexanol, followed by the addition of 4-iodooxolane. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclohexyloxy)-4-iodooxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The oxolane ring can be oxidized to form lactones or other oxygen-containing functional groups.
Reduction Reactions: The compound can be reduced to remove the iodine atom, resulting in the formation of cyclohexyloxyoxolane.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 3-(Cyclohexyloxy)-4-hydroxyoxolane or 3-(Cyclohexyloxy)-4-aminooxolane.
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of cyclohexyloxyoxolane.
Wissenschaftliche Forschungsanwendungen
3-(Cyclohexyloxy)-4-iodooxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Cyclohexyloxy)-4-iodooxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Cyclohexyloxy)-4-bromooxolane: Similar structure but with a bromine atom instead of iodine.
3-(Cyclohexyloxy)-4-chlorooxolane: Similar structure but with a chlorine atom instead of iodine.
3-(Cyclohexyloxy)-4-fluorooxolane: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
3-(Cyclohexyloxy)-4-iodooxolane is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The larger atomic radius and higher electronegativity of iodine compared to other halogens can result in distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H17IO2 |
|---|---|
Molekulargewicht |
296.14 g/mol |
IUPAC-Name |
3-cyclohexyloxy-4-iodooxolane |
InChI |
InChI=1S/C10H17IO2/c11-9-6-12-7-10(9)13-8-4-2-1-3-5-8/h8-10H,1-7H2 |
InChI-Schlüssel |
XVIUDIDEHUVPDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2COCC2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


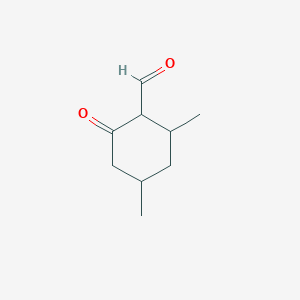
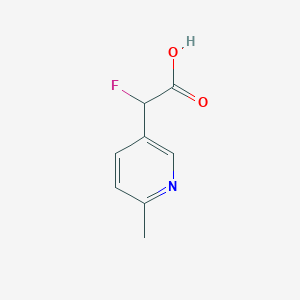

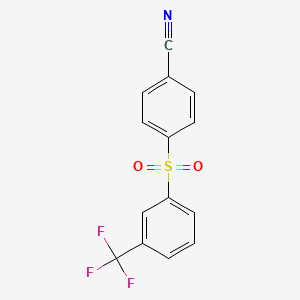
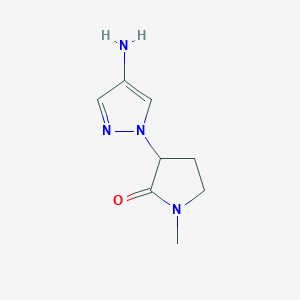
![1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062866.png)
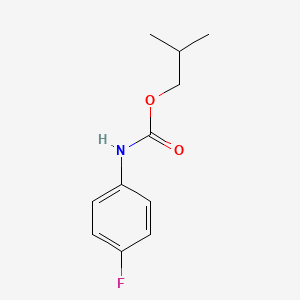
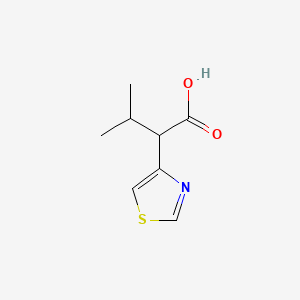

![3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane](/img/structure/B13062886.png)

